4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is modified by the presence of a chloro group at the fourth position and a methyl group at the seventh position. The carboxylic acid functional group at the sixth position enhances its chemical reactivity and potential biological activity.
This compound is classified under various chemical databases, including PubChem and Sigma-Aldrich. The International Union of Pure and Applied Chemistry name for this compound is 4-chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid, with a molecular formula of and a molecular weight of approximately 218.67 g/mol .
The synthesis of 4-chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid typically involves several steps:
The molecular structure of 4-chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid can be represented as follows:
InChI=1S/C8H7ClN2O2S/c9-5-1-6(10)11-7(5)12-8(13)14/h1-2H,3H2,(H,13,14)IYJDOVYAFDVIDB-UHFFFAOYSA-NCC1=C(SC=N1)N=C(N=C2C(=O)O)C(=C(C=Cl)C=N2)CThe structural integrity of this compound allows it to participate in various chemical reactions due to its functional groups .
4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry .
The physical properties include:
Chemical properties include:
Safety data indicates that it should be handled with care due to its potential irritant properties .
4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid has several potential applications:
CAS No.: 28008-55-1
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7